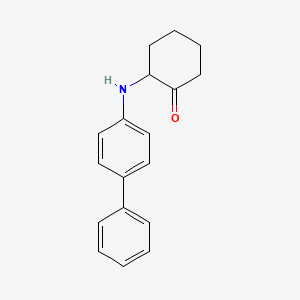

2-(Biphenyl-4-ylamino)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5425-58-1 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2-(4-phenylanilino)cyclohexan-1-one |

InChI |

InChI=1S/C18H19NO/c20-18-9-5-4-8-17(18)19-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17,19H,4-5,8-9H2 |

InChI Key |

STSGQTCEDGWLEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Insights into Formation and Reactivity

Reaction Mechanisms of Cyclohexanone (B45756) Modifications

The cyclohexanone moiety provides a versatile scaffold for a variety of chemical transformations. Its reactivity is primarily centered around the carbonyl group and the adjacent α-carbons.

Enamine-Mediated Reactions: Nucleophilic Attack and Subsequent Steps

The reaction between cyclohexanone and a secondary amine, such as pyrrolidine, leads to the formation of an enamine. makingmolecules.commsu.edu This process is typically catalyzed by a mild acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon. makingmolecules.comyoutube.com A series of proton transfers follows, culminating in the elimination of a water molecule to form an iminium ion. makingmolecules.comlibretexts.org Deprotonation at the α-carbon then yields the nucleophilic enamine. makingmolecules.com

Enamines are the nitrogen analogs of enols and are significantly more reactive due to the lower electronegativity of nitrogen compared to oxygen. makingmolecules.com This enhanced nucleophilicity allows them to readily attack various electrophiles. For instance, in the Stork enamine reaction, the enamine of cyclohexanone can undergo a Michael addition to an α,β-unsaturated carbonyl compound. vaia.com This involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. vaia.com Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the ketone and yields the alkylated product. makingmolecules.comvaia.com

The general mechanism for enamine formation is an equilibrium process, and enamines are susceptible to hydrolysis in the presence of aqueous acid, which proceeds via the reverse mechanism. makingmolecules.com

Carbonyl Reactivity: Nucleophilic Addition Pathways

The carbonyl group of cyclohexanone is inherently polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity dictates its reactivity towards nucleophiles. Nucleophilic addition to the carbonyl carbon is a fundamental reaction, leading to a change in hybridization from sp² to sp³ and a transformation of the geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The addition of nucleophiles can proceed through two main pathways depending on the reaction conditions:

Nucleophilic Addition-Protonation: Under neutral or basic conditions, a nucleophile directly attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom (an alkoxide ion). Subsequent protonation of this alkoxide, typically by the solvent, yields the final addition product. libretexts.org

Electrophilic Addition-Protonation: In acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile can then attack the activated carbonyl carbon. libretexts.org

The stereochemistry of nucleophilic addition to cyclohexanone is influenced by both steric and electronic factors. researchgate.net A theory of charge-transfer stabilization suggests that electron donation from the cyclohexanone's σ-bonds into the forming σ* orbital of the transition state can influence the facial selectivity of the attack. researchgate.net

Elimination Reactions in Cyclohexanone Systems (e.g., E1/E2 type mechanisms if applicable)

Elimination reactions in substituted cyclohexanone systems can proceed via E1 or E2 mechanisms, leading to the formation of alkenes. byjus.com The specific pathway is dependent on the substrate, base strength, and reaction conditions. masterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. byjus.com A critical requirement for the E2 reaction in cyclohexane (B81311) rings is an anti-periplanar arrangement of the proton and the leaving group, meaning they must be on opposite faces of the ring and in axial positions. chemistrysteps.commasterorganicchemistry.com This stereochemical constraint can dictate the regioselectivity of the elimination, sometimes favoring the less substituted (Hofmann) product over the more substituted (Zaitsev) product if the required anti-periplanar geometry is only met for a less substituted β-hydrogen. chemistrysteps.com

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. byjus.comlibretexts.org A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org In contrast to the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar arrangement. chemistrysteps.com Consequently, E1 eliminations in cyclohexanone systems often lead to the more thermodynamically stable Zaitsev product. chemistrysteps.com For example, the dehydration of cyclohexanol (B46403) in the presence of an acid catalyst proceeds through an E1 mechanism. libretexts.org

Mechanisms of Carbon-Nitrogen Bond Formation

The synthesis of 2-(biphenyl-4-ylamino)cyclohexanone involves the formation of a carbon-nitrogen bond, a transformation of significant importance in organic synthesis. Two powerful catalytic methods for achieving this are the Buchwald-Hartwig amination and the Chan-Lam amination.

Catalytic Cycles in Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides or pseudohalides and amines. catalysis.blog The generally accepted catalytic cycle involves the following key steps: libretexts.orgcatalysis.blognih.gov

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) in what is often the rate-determining step to form a Pd(II)-aryl complex. nih.govnumberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. catalysis.blognih.gov

Reductive Elimination: The aryl and amino groups on the palladium complex couple, leading to the formation of the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgcatalysis.blognih.gov

The choice of ligand is crucial for the efficiency and scope of the Buchwald-Hartwig amination. catalysis.blog Biaryl phosphine (B1218219) ligands are commonly employed to enhance the reactivity and selectivity of the palladium catalyst. catalysis.blog

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. catalysis.blogcatalysis.blog |

| Amine Coordination and Deprotonation | The amine coordinates to the palladium center and is subsequently deprotonated by a base. catalysis.blogcatalysis.blog |

| Reductive Elimination | The aryl and amine fragments couple, releasing the arylamine product and regenerating the Pd(0) catalyst. catalysis.blogcatalysis.blog |

Proposed Pathways in Chan–Lam Amination

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an organoboron compound, such as a boronic acid. nrochemistry.com Unlike the Buchwald-Hartwig reaction, the Chan-Lam coupling involves the coupling of two nucleophilic partners. nrochemistry.com The mechanism is still a subject of detailed investigation, but proposed pathways often involve a Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle.

A commonly proposed mechanism involves the following steps: nrochemistry.comsci-hub.cat

Ligand Exchange/Transmetalation: The amine and the boronic acid coordinate to the Cu(II) center, often displacing other ligands. researchgate.net

Oxidation: The resulting Cu(II) complex can be oxidized to a key Cu(III) intermediate. This oxidation can be effected by an external oxidant, such as oxygen from the air, or through disproportionation. nrochemistry.comsci-hub.cat

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) species. nrochemistry.comsci-hub.cat

Reoxidation: The Cu(I) species is then reoxidized to Cu(II) to complete the catalytic cycle. nrochemistry.comsci-hub.cat

Recent studies have provided more detailed insights, identifying key intermediates and off-cycle inhibitory processes. organic-chemistry.org For instance, byproducts from boronic esters can form stable complexes with Cu(II), inhibiting the reaction. organic-chemistry.org Some investigations also suggest that the transmetalation from boron to copper may occur through a single-electron process. acs.org

Table 2: Proposed Mechanistic Steps in Chan-Lam Amination

| Step | Proposed Pathway |

| Coordination | The amine and organoboron compound coordinate to the Cu(II) catalyst. researchgate.net |

| Oxidation | The Cu(II) complex is oxidized to a Cu(III) species, potentially via an external oxidant or disproportionation. nrochemistry.comsci-hub.cat |

| Reductive Elimination | The C-N bond is formed from the Cu(III) intermediate, generating a Cu(I) species. nrochemistry.comsci-hub.cat |

| Catalyst Regeneration | The Cu(I) is reoxidized to Cu(II), completing the catalytic cycle. nrochemistry.comsci-hub.cat |

C-N Bond Activation Mechanisms in Transition Metal Catalysis

The C-N bond is generally inert, making its selective activation a significant challenge in synthetic chemistry. Transition-metal catalysis offers powerful strategies for cleaving C-N bonds to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org For a substrate like this compound, the reactivity is often directed by transition metal catalysts that can interact with both the amine and the adjacent aromatic rings.

A common mechanism for such transformations, particularly using palladium catalysts, is the intramolecular C-H arylation. This process can be viewed as an activation of the C-H bond that is ultimately facilitated by the existing C-N linkage. The catalytic cycle typically involves the following key steps:

Oxidative Addition : A low-valent palladium(0) catalyst undergoes oxidative addition to an aryl halide (if the synthesis is intermolecular) or coordinates to the amine and aromatic system of the substrate.

Concerted Metalation-Deprotonation (CMD) : In the context of intramolecular C-H activation, the palladium catalyst, coordinated to the substrate, facilitates the cleavage of a C-H bond on the biphenyl (B1667301) ring. This is often the rate-determining step and is assisted by a base. This leads to the formation of a palladacycle intermediate.

Reductive Elimination : The newly formed palladium-carbon bond and the palladium-enolate (formed from the cyclohexanone tautomer) undergo reductive elimination. This step creates the new C-C bond that defines the cyclized product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. berkeley.edu

This palladium-catalyzed intramolecular arylation is a powerful method for synthesizing fused heterocyclic systems from readily available amino acid esters and related structures. nih.gov The choice of ligand on the palladium catalyst is crucial, with sterically hindered phosphine ligands often accelerating the rate of reaction. berkeley.edu

Intramolecular Rearrangements and Cyclizations relevant to Structure Formation

The structure of this compound is predisposed to undergo intramolecular cyclization to form complex heterocyclic scaffolds, most notably carbazole (B46965) derivatives. The formation of a carbazole ring system from an N-aryl aminocyclohexanone is a key transformation with several established mechanistic pathways.

One of the most significant reactions is the palladium-catalyzed intramolecular C-H arylation, which leads to the formation of tetrahydrocarbazole derivatives that can be subsequently aromatized. bris.ac.uknih.gov In the case of this compound, the cyclization would occur onto the ortho-position of the phenyl ring directly attached to the nitrogen, leading to a benzo[b]carbazole skeleton.

A classic, metal-free alternative is the Fischer indole (B1671886) synthesis-type cyclization. This reaction can be applied to synthesize carbazoles from cyclohexanones and arylhydrazines. rsc.orgbohrium.com The proposed mechanism involves:

Formation of a phenylhydrazone intermediate.

Acid-catalyzed tautomerization to an enehydrazine.

A nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step.

Subsequent loss of ammonia (B1221849) and aromatization to yield the carbazole ring system. bohrium.com

These cyclization reactions are foundational for building the core structure of many natural products and functional organic materials. bris.ac.uknih.gov For instance, the synthesis of the natural product Clausine C has been achieved using an intramolecular C-H amination strategy starting from sulfilimines, which act as nitrene precursors. nih.gov

Solvent and Catalyst Effects on Reaction Outcomes

The outcome, yield, and selectivity of the cyclization reactions involving this compound are highly dependent on the choice of catalyst, ligands, base, and solvent. Optimizing these parameters is critical for achieving efficient synthesis of the desired carbazole products.

Catalyst and Ligand Effects: In transition metal-catalyzed C-H activation, the choice of metal and its associated ligands is paramount. Palladium catalysts are widely used for intramolecular arylations. nih.govepa.gov Ligands such as sterically hindered phosphines (e.g., P(tBu)₃, PCy₃) or bidentate phosphines (e.g., Xantphos) can dramatically influence the efficiency and selectivity of the reaction. epa.govscilit.com For example, in the synthesis of carbazoles, rhodium catalysts like Rh(OAc)₃ have been shown to be highly effective, while various gold catalysts give poor yields under similar conditions. nih.gov Nickel has also emerged as a promising, less expensive alternative to palladium for certain coupling reactions. wikipedia.org

Solvent, Base, and Additive Effects: The solvent and base system plays a crucial role in the solubility of the reactants and catalyst, and in facilitating key mechanistic steps like deprotonation. In palladium-catalyzed C-H arylations, combinations such as K₂CO₃ in DMF or Cs₂CO₃ with pivalic acid in mesitylene (B46885) have been optimized for different classes of substrates. epa.gov In some cases, reactions can be performed under solvent-free conditions at elevated temperatures, offering a greener alternative. ajgreenchem.com

The following table summarizes the effects of different catalytic systems and solvents on the intramolecular cyclization reactions that produce carbazoles and related heterocyclic structures.

| Catalyst System | Solvent | Key Findings/Observations | Yield | Reference |

|---|---|---|---|---|

| Rh(OAc)₃ | DCE | Mononuclear rhodium catalyst successfully decomposed a sulfilimine precursor to afford the carbazole product. | 90% | nih.gov |

| IPrAuCl/AgSbF₆ | DCE | Gold(I) catalysts provided the target carbazole in poor yield at 70 °C. | 15% | nih.gov |

| UVA Irradiation (Metal-Free) | THF | Light-induced decomposition of the sulfilimine precursor. THF was found to be the optimal solvent. | 85% | nih.gov |

| UVA Irradiation (Metal-Free) | DCM | Solvent effect observed; DCM provided a lower yield compared to THF under photochemical conditions. | 72% | nih.gov |

| Pd/C, p-toluenesulfonic acid | Not specified | Non-aerobic, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazines. | Good to High | bohrium.com |

| AC-SO₃H (Solid Acid) | Solvent-Free (240 °C) | A Brønsted acidic carbonaceous material catalyzed the intramolecular cyclization to form benzo[a]carbazole. | 73% | rsc.org |

Stereochemistry and Conformational Analysis of 2 Biphenyl 4 Ylamino Cyclohexanone

Chiral Elements and Stereogenic Centers

The presence of chirality in 2-(biphenyl-4-ylamino)cyclohexanone arises from two potential sources: the stereogenic center within the cyclohexanone (B45756) ring and the possibility of axial chirality in the biphenyl (B1667301) group.

Chirality within the Cyclohexanone Ring

The cyclohexanone ring of this compound contains a stereogenic center at the C2 position, the carbon atom to which the biphenylamino group is attached. This carbon is bonded to four different substituents: a hydrogen atom, the biphenylamino group, the adjacent carbonyl group (C1), and the adjacent methylene (B1212753) group (C3) of the ring. Consequently, the molecule can exist as a pair of enantiomers, (R)-2-(biphenyl-4-ylamino)cyclohexanone and (S)-2-(biphenyl-4-ylamino)cyclohexanone.

The spatial arrangement of these substituents around the C2 carbon determines the absolute configuration of the stereocenter. The presence of this chiral center is a definitive feature of the molecule's stereochemistry.

Potential for Axial Chirality/Atropisomerism in the Biphenyl Moiety

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, most commonly observed in substituted biphenyl compounds. For atropisomers to be stable and isolable at room temperature, a significant energy barrier to rotation around the biphenyl C-C single bond is required.

The primary factor governing the rotational barrier in biphenyls is the steric hindrance caused by bulky substituents at the ortho-positions (2, 2', 6, and 6'). In the case of this compound, the biphenyl moiety is substituted at the 4-position with the aminocyclohexanone group. Crucially, there are no substituents present at any of the four ortho-positions of the biphenyl rings. The absence of ortho-substituents means there is minimal steric clash to impede the rotation around the C-C single bond connecting the two phenyl rings.

The energy barrier to rotation in unsubstituted biphenyl and its para-substituted derivatives is relatively low. Theoretical and experimental studies have shown that these barriers are generally insufficient to prevent rapid interconversion of the non-planar conformers at room temperature. Therefore, stable atropisomers of this compound are not expected to be observable under normal conditions.

| Compound | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) | Notes |

| Biphenyl | ~8.0-8.3 | ~1.9-2.0 | The barrier is too low for stable atropisomers at room temperature. comporgchem.com |

| 4,4'-Disubstituted Biphenyls | Varies, but generally low | Varies, but generally low | Steric effects from the 4 and 4' positions are insignificant for rotation. biomedres.us |

This table presents representative data for the rotational barriers in biphenyl and related compounds without ortho-substituents.

Conformational Preferences and Dynamics

Cyclohexanone Ring Conformations (e.g., Chair, Boat)

The cyclohexanone ring, like cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair conformation . youtube.com In this conformation, the carbon atoms alternate being above and below the mean plane of the ring, minimizing both angle strain and torsional strain.

Other, higher-energy conformations include the boat and twist-boat conformations. The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and by torsional strain from eclipsed bonds. The twist-boat is a more stable intermediate between the chair and boat forms. However, for a monosubstituted cyclohexanone like this compound, the equilibrium lies heavily in favor of the chair conformation.

In the chair conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The biphenylamino substituent at the C2 position can therefore be either in an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, the most stable conformation of this compound is predicted to be the chair form with the biphenylamino group in the equatorial position.

Dihedral Angles and Torsional Barriers in Biphenyl Systems

The biphenyl moiety itself is not planar in the gas phase due to steric hindrance between the ortho-hydrogens on the two phenyl rings. semanticscholar.orgacs.org This results in a twisted conformation with a dihedral angle of approximately 44-45° between the planes of the two rings. semanticscholar.orgacs.org The rotation around the central carbon-carbon bond is not free and is hindered by two energy barriers: one at 0° (planar conformation) and another at 90° (perpendicular conformation).

Theoretical calculations and experimental data have provided insights into the rotational barriers of biphenyl and its derivatives. biomedres.usbiomedres.us For the parent biphenyl molecule, the energy barrier to planarity (0° dihedral angle) is a result of the repulsion between ortho-hydrogens, while the barrier at 90° is due to the loss of π-conjugation between the two rings. The relative heights of these barriers can be influenced by substituents on the phenyl rings. In 4-substituted biphenyls, like the biphenyl-4-ylamino group in the title compound, the electronic effects of the substituent can influence the torsional barrier, although the steric hindrance from the ortho positions remains a dominant factor. biomedres.us

| Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Equilibrium Dihedral Angle (°) |

|---|---|---|---|

| HF/6-31G | 2.0 | 1.6 | 38.5 |

| B3LYP/6-311+G | 2.17 | - | 42.5 |

| MP2/cc-pVQZ | 2.28 | - | - |

Isomerism and Diastereoselectivity in Synthesis

The presence of a stereocenter at the C2 position of the cyclohexanone ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(Biphenyl-4-ylamino)cyclohexanone. The synthesis of this compound from achiral starting materials would typically result in a racemic mixture of these two enantiomers. uou.ac.in

Furthermore, the synthesis of this compound can potentially lead to the formation of diastereomers if other stereocenters are present in the molecule or during the synthetic process. wikipedia.orgyoutube.comyoutube.com For instance, the reduction of the carbonyl group to a hydroxyl group would create a second stereocenter at C1, leading to the possibility of four diastereomers (cis and trans pairs of enantiomers).

The diastereoselectivity of the synthesis of 2-aminocyclohexanone (B1594113) derivatives is highly dependent on the reaction mechanism and the nature of the reagents used. researchgate.net For example, the reductive amination of a cyclohexanone precursor would involve the nucleophilic attack of the amine on the carbonyl group (or an iminium intermediate). The stereochemical outcome of this addition is influenced by factors such as steric hindrance and electronic effects, which dictate whether the incoming nucleophile attacks from the axial or equatorial face of the ring. researchgate.net

The synthesis of related 2-(N-alkyl-N-arylamino)cyclohexanones has been reported in the literature, often involving nucleophilic substitution or reductive amination pathways. rsc.org The stereochemical control in these reactions is a critical aspect, and achieving high diastereoselectivity often requires the use of chiral catalysts or auxiliaries.

| Synthetic Method | Key Intermediate | Potential for Diastereoselectivity | Controlling Factors |

|---|---|---|---|

| Reductive Amination | Iminium ion | Moderate to High | Steric bulk of amine and reducing agent, reaction conditions. |

| Nucleophilic Substitution (e.g., of 2-halocyclohexanone) | Cyclohexanone derivative | Depends on substrate stereochemistry | SN2-type reaction with inversion of configuration. |

| Buchwald-Hartwig Amination | Enolate or enamine | Can be controlled with chiral ligands | Choice of palladium catalyst and phosphine (B1218219) ligand. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Biphenyl-4-ylamino)cyclohexanone would exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the biphenyl (B1667301) group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing the substitution pattern and coupling interactions. The protons on the cyclohexanone (B45756) ring would resonate further upfield. The proton alpha to both the carbonyl group and the nitrogen atom would likely appear as a multiplet, its chemical shift influenced by these two functional groups. The remaining methylene (B1212753) protons of the cyclohexanone ring would produce a complex series of overlapping multiplets in the region of approximately 1.5 to 3.0 ppm. The N-H proton would be expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl Aromatic Protons | 7.0 - 8.0 | 110 - 150 |

| Cyclohexanone CH-N | Multiplet | 50 - 60 |

| Cyclohexanone CH₂ | 1.5 - 3.0 | 20 - 40 |

| N-H | Broad Singlet | - |

| C=O | - | 200 - 210 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.comscience.govemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. researchgate.net Cross-peaks in a COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton network within the cyclohexanone ring and the individual phenyl rings of the biphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct method for assigning the carbons of the cyclohexanone and biphenyl rings based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the biphenyl ring. For instance, correlations would be expected between the protons on the carbons adjacent to the carbonyl group and the carbonyl carbon itself. Similarly, protons on one phenyl ring would show correlations to carbons on the other phenyl ring, confirming the biphenyl linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. qiboch.comlibretexts.orglibretexts.org The IR spectrum of this compound would be characterized by several key absorption bands. rsc.orgchegg.com

A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the cyclohexanone ring. qiboch.comlibretexts.org The N-H stretching vibration of the secondary amine would appear as a single, sharp peak in the range of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The presence of the aromatic biphenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ketone | C=O Stretch | 1710 - 1725 |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.orgwhitman.edu For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M]⁺ | Molecular Ion | Confirms Molecular Weight |

| [M - C₄H₈O]⁺ | Loss of cyclohexanone ring fragment | Indicates cleavage of the C-N bond |

| [C₁₂H₉]⁺ | Biphenyl cation | Characteristic of the biphenyl moiety |

| [M - C₆H₅]⁺ | Loss of a phenyl radical | Fragmentation of the biphenyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis of this compound would provide detailed information on its molecular geometry. The cyclohexanone ring would likely adopt a chair conformation to minimize steric strain. The biphenylamino substituent could occupy either an axial or equatorial position on the cyclohexanone ring, and the crystallographic data would definitively establish this.

Interactive Data Table: Expected Bond Parameters from X-ray Crystallography

| Parameter | Expected Value |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Angle in Cyclohexanone | ~111° |

| Dihedral Angle between Phenyl Rings | Variable, depending on packing |

Absolute Configuration Determination

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical aspect of its chemical identity. For this compound, which possesses a stereocenter at the C2 position of the cyclohexanone ring, the determination of its absolute configuration is paramount for understanding its stereospecific interactions.

Intermolecular Interactions: Hydrogen Bonding and π–π Stacking

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions. For this compound, hydrogen bonding and π–π stacking are expected to be the dominant forces dictating its supramolecular assembly. The secondary amine (N-H) group can act as a hydrogen-bond donor, while the carbonyl (C=O) group and the nitrogen atom itself can serve as hydrogen-bond acceptors.

In the crystal structure of the analogous (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, an intermolecular N—H⋯O hydrogen bond is observed, linking adjacent molecules into an infinite chain. nih.gov A similar N—H⋯O hydrogen bonding motif is anticipated in the crystal structure of this compound.

Crystal Packing Motifs and Supramolecular Assembly

The presence of the bulky biphenyl group in this compound is expected to significantly influence the crystal packing. The final supramolecular structure will be a delicate balance between the directional hydrogen bonds and the less directional but significant π–π and van der Waals interactions. The resulting crystal lattice can adopt various motifs, such as herringbone or layered structures, to accommodate the steric demands of the biphenyl group while maximizing favorable intermolecular contacts. The study of different polymorphs of this compound, if they exist, would provide deeper insights into the subtleties of its supramolecular chemistry.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the biphenyl and the enamine-like chromophore formed by the amino group and the cyclohexanone ring.

While a specific spectrum for the title compound is not available, data from related compounds can be used for inference. Diphenylamine (B1679370), for instance, exhibits strong absorption in the UV region. researchgate.net The electronic spectrum of diphenylamine derivatives typically shows intense bands corresponding to π →π* transitions within the aromatic rings. ripublication.com The presence of the cyclohexanone moiety conjugated with the amino group is likely to introduce additional electronic transitions and may lead to a red-shift (bathochromic shift) of the absorption maxima compared to simple diphenylamine. Studies on the copolymerization of diphenylamine have utilized UV-Vis spectroscopy to monitor the electronic changes during polymerization, highlighting the sensitivity of the electronic structure to chemical modifications. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected Transition | Approximate Wavelength Range (nm) |

|---|---|---|

| Biphenyl | π → π* | 200 - 300 |

Vibrational Spectroscopy (e.g., Raman) for Vibrational Fingerprint Analysis

Vibrational spectroscopy, such as Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. Each peak in a Raman spectrum corresponds to a specific molecular vibration, such as stretching, bending, or wagging of chemical bonds.

The Raman spectrum of this compound would be a composite of the characteristic vibrations of its constituent parts: the cyclohexanone ring, the biphenyl group, and the C-N and N-H bonds of the amino linker.

Cyclohexanone Ring: The Raman spectrum of cyclohexanone shows characteristic peaks for the C=O stretching vibration (typically around 1700-1725 cm⁻¹), as well as various C-C stretching and CH₂ bending modes in the fingerprint region (below 1500 cm⁻¹).

Biphenyl Group: Biphenyl exhibits strong Raman signals corresponding to the aromatic C-C stretching vibrations (around 1600 cm⁻¹ and 1280 cm⁻¹), the ring breathing mode, and C-H in-plane and out-of-plane bending vibrations. biosynth.com

Amino Linker: The C-N stretching vibration would appear in the 1250-1020 cm⁻¹ region, and the N-H stretching vibration would be observed at higher wavenumbers (typically above 3300 cm⁻¹).

By analyzing the specific positions and relative intensities of the Raman bands, detailed information about the molecular structure and conformation can be obtained. This technique is particularly useful for identifying the compound and for studying changes in its structure due to, for example, polymorphism or intermolecular interactions. The development of open-source Raman spectral datasets is enhancing the ability to identify and characterize chemical compounds. nih.gov

Table 2: Key Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Cyclohexanone) | Stretch | 1700 - 1725 |

| Aromatic C=C (Biphenyl) | Stretch | ~1600, ~1280 |

| C-N (Amine) | Stretch | 1250 - 1020 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone |

| N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide |

| Diphenylamine |

| Cyclohexanone |

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations focus on the electron density to determine the energy and properties of a molecule. For 2-(Biphenyl-4-ylamino)cyclohexanone, DFT methods are employed to elucidate a comprehensive profile of its chemical nature. These studies often use specific functionals, such as B3LYP, and basis sets like 6-311+G(d,p) or cc-pVTZ, to solve the quantum mechanical equations that describe the molecule's electronic structure. researchgate.netmdpi.comresearchgate.netresearchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be found. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. youtube.comnih.govresearchgate.net

For this compound, conformational analysis is particularly important due to its structural flexibility. The cyclohexanone (B45756) ring can adopt several conformations, with the "chair" form typically being the most stable. The biphenyl (B1667301) group has a rotational degree of freedom around the bond connecting its two phenyl rings, and the amino linker also allows for different spatial orientations. DFT calculations would explore these various possibilities to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the amino proton and the carbonyl oxygen.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, DFT calculations would reveal the energies of the HOMO and LUMO and the size of the gap. The HOMO is expected to be localized primarily on the electron-rich biphenylamino moiety, while the LUMO may be centered on the cyclohexanone ring and the biphenyl system. The transfer of charge from the HOMO to the LUMO is a key aspect of the molecule's electronic transitions. nih.gov

Table 1: Illustrative Frontier Orbital Data for this compound

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a better electron donor. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.3 | Energy difference between LUMO and HOMO. A smaller gap implies higher reactivity. |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a theoretical framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

These DFT-derived parameters offer valuable insights into the stability and reactivity of this compound.

Table 2: Illustrative Global Chemical Reactivity Parameters for this compound

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.8 | Ease of losing an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 | Ability to accept an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.65 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.15 | Resistance to electronic change; related to stability. |

| Chemical Softness (S) | 1/η | 0.465 | Propensity to undergo chemical reactions. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.govresearchgate.netdtic.mil It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps use a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as sites for interaction with electrophiles or hydrogen bond donors. nih.gov The aromatic rings of the biphenyl group would also exhibit regions of negative potential above and below the plane due to the π-electron cloud. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. acs.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. By analyzing these modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign the observed spectral bands. nih.gov

For this compound, key vibrational frequencies would include:

The C=O stretching vibration of the cyclohexanone ring, a strong band typically found in the 1700-1720 cm⁻¹ region.

The N-H stretching vibration of the secondary amine, usually appearing in the 3300-3500 cm⁻¹ range.

C-H stretching vibrations of the aromatic biphenyl rings and the aliphatic cyclohexanone ring.

C=C stretching vibrations within the aromatic rings.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Expected IR/Raman Intensity |

|---|---|---|---|

| C=O | Stretching | ~1715 | Strong |

| N-H | Stretching | ~3400 | Medium |

| C-H (Aromatic) | Stretching | ~3050-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | ~2850-2960 | Medium-Strong |

| C=C (Aromatic) | Stretching | ~1600, ~1480 | Medium-Strong |

Reaction Pathway Elucidation and Transition State Analysis

Beyond static molecular properties, DFT is a powerful tool for investigating chemical reactions. acs.orgacs.org By mapping the potential energy surface, computational chemists can trace the path of a reaction from reactants to products, identifying intermediate structures and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

Thermodynamics and Kinetics of Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the thermodynamic stability and kinetic favorability of chemical reactions involving this compound. A key aspect of its chemistry is the formation of the corresponding enamine, which is a crucial intermediate in many reactions. libretexts.org The stability of this enamine, relative to other isomers, can be quantified by calculating the Gibbs free energy (ΔG) of formation.

Studies on analogous enamines derived from cyclohexanone and various amines have shown that both steric and electronic factors influence their stability. nih.gov For instance, enamines derived from primary amines are generally more stable than those from secondary amines due to reduced steric hindrance. The substitution on the aryl group also plays a role; electron-donating groups on the biphenyl moiety would be expected to increase the electron density on the nitrogen, potentially affecting the stability of the enamine tautomer.

Table 1: Exemplary Calculated Thermodynamic Data for Enamine Formation from Substituted Cyclohexanones

| Reactant Amine | Enamine Product | Calculated ΔG (kcal/mol) in CH3CN | Reference |

| Aniline (B41778) | 1-(Phenylamino)cyclohex-1-ene | -5.8 | nih.gov |

| Pyrrolidine | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | -8.2 | nih.gov |

| Hypothetical Biphenylamine | 1-((Biphenyl-4-yl)amino)cyclohex-1-ene | Predicted to be similar to aniline derivative | N/A |

This table is illustrative and based on data for analogous compounds. The value for the biphenylamine derivative is a qualitative prediction.

From a kinetic perspective, computational models can predict the activation energies (Ea) for various reactions, such as alkylation or acylation at the α-carbon via the enamine intermediate. DFT calculations can map the entire reaction coordinate, identifying the transition state structures and their corresponding energies. For example, in a reaction between an enamine and an electrophile, the calculated activation barrier provides a quantitative measure of how fast the reaction is likely to proceed. Studies on the reaction of anilines with other electrophiles have shown activation energies in the range of 29-32 kcal/mol, suggesting that such reactions are feasible under appropriate conditions. nih.gov

Exploring Non-Classical Reaction Pathways

Beyond classical reaction mechanisms, computational chemistry allows for the exploration of non-classical pathways, such as those involving radical cations or pericyclic reactions. For this compound, the corresponding enamine can undergo one-electron oxidation to form a radical cation. Computational studies on similar enamine radical cations have shown that they can undergo facile β-C-H hydrogen transfer, indicating a potential pathway for oxidative C-C bond formation. nih.gov The bond dissociation energy (BDE) of the β-C-H bond in the enamine radical cation is significantly lower than in the neutral enamine, making this process kinetically accessible. nih.gov

Furthermore, the potential for pericyclic reactions, such as [4+2] cycloadditions where the enamine acts as the diene component, can be investigated. DFT calculations can determine the synchronicity of the bond-forming events and the activation barriers for such transformations, revealing whether they are viable reaction pathways under thermal or photochemical conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. MD simulations model the motion of atoms and molecules based on classical mechanics, providing information about conformational flexibility, solvent effects, and intermolecular interactions. mdpi.com

For a molecule like this compound, MD simulations can reveal the preferred conformations of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the rotational dynamics of the biphenyl group. These simulations can also shed light on the stability of hydrogen bonds, for instance, between the N-H group and a solvent molecule or another functional group in a larger assembly. nih.gov By analyzing the trajectories of the atoms over nanoseconds, one can calculate properties such as the root-mean-square deviation (RMSD) to assess conformational stability and the solvent accessible surface area (SASA) to understand its interaction with the environment. researchgate.net

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Typical Information Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or molecule at different time points. | Conformational stability of the molecule over time. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom from its average position. | Flexibility of different parts of the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Stability of key intermolecular and intramolecular interactions. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule accessible to a solvent. | Insights into the molecule's solubility and interactions with its environment. |

Correlation between Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties can be compared with experimental measurements to assess the accuracy of the computational methods.

One of the most common correlations is between calculated and experimental vibrational frequencies. Infrared (IR) and Raman spectra can be computed using DFT, and the calculated frequencies, after appropriate scaling, can be compared with the experimental spectra to aid in the assignment of vibrational modes. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. nih.gov This can be particularly useful for distinguishing between different isomers or conformers of this compound, as the chemical shifts are highly sensitive to the local electronic environment of the nuclei. For instance, the equilibrium between the ketone and enamine tautomers can be investigated by comparing the calculated NMR spectra of both forms with the experimental spectrum. nih.gov

Table 3: Illustrative Correlation of Calculated and Experimental Data for an Analogous N-Aryl Cyclohexanone Derivative

| Property | Calculated Value | Experimental Value | Reference |

| N-H Stretch (IR, cm⁻¹) | 3420 | 3405 | mdpi.com |

| C=O Stretch (IR, cm⁻¹) | 1725 | 1710 | mdpi.com |

| ¹³C Chemical Shift (C=O, ppm) | 209.5 | 208.1 | nih.gov |

| Conformational Energy Difference (kcal/mol) | 2.1 | Inferred from NMR | mdpi.com |

This table is illustrative and presents typical data for analogous systems to demonstrate the correlation between theoretical and experimental values.

The excellent agreement often found between high-level theoretical calculations and experimental data provides confidence in the predictive power of computational chemistry to explore aspects of the molecular behavior of this compound that are difficult or impossible to probe through experimental means alone.

Applications in Organic Synthesis As a Building Block

Utility in the Construction of Complex Molecular Architectures

The strategic placement of a nucleophilic nitrogen atom adjacent to a carbonyl group within a cyclic framework makes 2-(Biphenyl-4-ylamino)cyclohexanone an ideal starting point for the synthesis of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, leading to rigid, three-dimensional structures that are of significant interest in medicinal chemistry and materials science.

For instance, the compound serves as a precursor for polycyclic aromatic heterocycles, such as carbazoles and acridines. The synthesis of fused indole (B1671886) derivatives from aryl ketones is a well-established route that highlights the potential of such building blocks. researchgate.net Similarly, the construction of tetrahydroquinoline frameworks, which are common motifs in bioactive natural products, can be achieved from aniline (B41778) derivatives. researchgate.netresearchgate.net The ability to generate these complex scaffolds from a relatively simple starting material underscores the synthetic value of this compound.

Precursor for Nitrogen Heterocycles

The α-aminoketone motif is a classic precursor for a wide range of nitrogen-containing heterocycles. The presence of both a nucleophilic amine and an electrophilic ketone in a 1,2-relationship allows for cyclocondensation reactions with various reagents to form five- and six-membered rings. researchgate.netsysrevpharm.orgsioc-journal.cn

One of the most prominent potential applications is in the Fischer Indole Synthesis . While the classical reaction involves an arylhydrazine and a ketone, the general principle of acid-catalyzed cyclization can be applied. testbook.comwikipedia.org The corresponding hydrazone of this compound could theoretically undergo an intramolecular cyclization, followed by elimination of ammonia (B1221849), to generate a tetrahydrocarbazole derivative. wikipedia.orgbyjus.comyoutube.com This reaction provides a direct route to a class of compounds known for their pharmacological properties. nih.gov

Another significant transformation is its potential use in quinoline (B57606) synthesis, such as the Pfitzinger Reaction . The classic Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net Related syntheses can utilize α-anilinoketones to construct the quinoline or acridine (B1665455) core. By reacting this compound with appropriate carbonyl compounds or their equivalents under acidic or basic conditions, it is possible to construct fused quinoline systems.

The following table summarizes potential heterocycle syntheses using this compound as a precursor.

| Reaction Name | Potential Co-reactant | Resulting Heterocyclic Core |

| Fischer Indole Synthesis | Hydrazine formation followed by acid catalysis | Tetrahydrocarbazole |

| Pfitzinger-type Reaction | Isatin or derivatives | Fused Quinolines / Acridines |

| Friedländer Annulation | 2-Aminobenzaldehyde | Tetrahydroquinoline |

| Combes Quinoline Synthesis | β-Diketone | Tetrahydroquinoline |

Role in the Synthesis of Chiral Compounds

The structure of this compound contains a stereocenter at the C2 position of the cyclohexanone (B45756) ring, where the biphenylamino group is attached. This inherent chirality means the compound can exist as a pair of enantiomers. If this racemic mixture is resolved into its individual, enantiomerically pure forms, each enantiomer becomes a valuable chiral building block for asymmetric synthesis. youtube.com

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer in excess over the other. youtube.comnih.gov Enantiopure this compound could itself be used as a chiral starting material. For example, stereoselective reduction of the ketone would lead to a chiral amino alcohol, a privileged scaffold in asymmetric catalysis. youtube.com

Furthermore, the resolved enantiomers can be used in the synthesis of complex, optically active target molecules, including natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. The development of methods using chiral catalysts or reagents to achieve asymmetric transformations is a major focus of modern organic chemistry. youtube.comyoutube.comnih.gov

Potential in Further Organic Transformations (e.g., Product Diversification Reactions)

Beyond its use in constructing heterocyclic rings, the functional groups within this compound offer multiple handles for further chemical modifications, allowing for extensive product diversification.

The ketone group can undergo a variety of standard transformations. It can be reduced to a secondary alcohol using hydride reagents, which can then be used in esterification or etherification reactions. Alternatively, oxidation of the adjacent α-carbon could yield a 1,2-diketone derivative, a versatile intermediate in its own right for forming other heterocycles like quinoxalines or imidazoles. researchgate.netumt.edu.pk

The secondary amine provides another point for modification, such as N-alkylation or N-acylation, to introduce new substituents. The biphenyl (B1667301) moiety can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups such as nitro or halogen groups, which can then be used in subsequent cross-coupling reactions to further extend the molecular framework. The ability of benzoquinones, related structures, to act as versatile building blocks illustrates the wide range of possible chemical reactions. researchgate.net

The table below outlines some of the potential diversification reactions for this compound.

| Functional Group | Reaction Type | Typical Reagents | Resulting Structure |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Diamine |

| Ketone (α-position) | Oxidation | SeO₂ | 1,2-Diketone |

| Secondary Amine | N-Acylation | Acyl Halides, Anhydrides | N-Amide |

| Secondary Amine | N-Alkylation | Alkyl Halides | Tertiary Amine |

| Biphenyl Rings | Nitration | HNO₃, H₂SO₄ | Nitro-biphenyl derivative |

| Biphenyl Rings | Halogenation | Br₂, FeBr₃ | Bromo-biphenyl derivative |

Future Research Directions

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 2-(Biphenyl-4-ylamino)cyclohexanone is a critical first step for its application in asymmetric catalysis. While general methods for the synthesis of β-aminocyclohexanones have been developed, future research should focus on creating highly efficient and stereoselective routes specifically for this target molecule. rsc.org One promising avenue is the development of organocatalytic or transition-metal-catalyzed asymmetric Mannich reactions. These reactions, which involve the addition of an enolizable ketone to an imine, could be tailored to produce the desired enantiomer with high selectivity. nih.govcas.cn

Furthermore, the exploration of enzymatic or chemo-enzymatic approaches could provide a green and highly selective alternative to traditional chemical synthesis. The use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then removed, also presents a viable strategy. nih.gov Research in this area should aim to develop synthetic protocols that are not only highly selective but also scalable and economically viable.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Asymmetric Mannich Reaction | Chiral Proline Derivatives, Chiral Metal Complexes (e.g., Cu(II)-bisoxazoline) nih.gov | High potential for enantioselectivity and diastereoselectivity. |

| Enzymatic Resolution | Lipases, Amidases | High enantioselectivity, mild reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliaries, (S)- or (R)-1-phenylethylamine | Well-established methodology, predictable stereochemical outcomes. |

Exploration of Bio-inspired Catalytic Transformations

The structure of this compound lends itself to the development of catalysts that mimic the function of natural enzymes. Future research should explore its potential in bio-inspired catalytic transformations, particularly in oxidation and reduction reactions. The amino and keto functionalities can act as coordination sites for metal ions, creating complexes capable of activating substrates in a manner similar to metalloenzymes. nih.govnih.gov

For instance, iron or copper complexes of this compound could be investigated as catalysts for the oxidation of alcohols or the epoxidation of alkenes, mimicking the action of monooxygenase enzymes. nih.gov Conversely, these complexes could also be explored for the reduction of carbonyl compounds or imines, drawing inspiration from the function of reductases. A key area of investigation will be to understand how the electronic and steric properties of the biphenyl (B1667301) group influence the catalytic activity and selectivity of these bio-inspired systems.

Advanced Mechanistic Studies using Operando Techniques

To design more efficient catalysts based on this compound, a deep understanding of the reaction mechanisms is essential. Future research should employ advanced operando spectroscopic techniques to study catalytic reactions in real-time. acs.orgacs.org Techniques such as operando Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy can provide valuable information about the structure of the catalyst, the binding of substrates, and the formation of intermediates during the catalytic cycle. rsc.orgrsc.org

Theoretical Prediction of Novel Reactivity and Selectivity

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and for designing new catalysts. Future research should leverage density functional theory (DFT) and other computational methods to predict the novel reactivity and selectivity of this compound and its derivatives.

Theoretical calculations can be used to:

Model the three-dimensional structure of the molecule and its metal complexes.

Calculate the energies of different reaction pathways to predict the most likely products.

Understand the electronic effects of substituents on the biphenyl ring and their impact on catalytic activity.

Design new analogs with optimized properties for specific catalytic applications.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new catalytic systems based on this versatile scaffold.

Design of Analogs with Tunable Stereochemical and Electronic Properties

The modular nature of this compound makes it an ideal platform for the design of a library of analogs with tunable properties. Future research should focus on the systematic modification of its structure to fine-tune its stereochemical and electronic characteristics for specific catalytic applications.

For example, introducing different substituents onto the biphenyl rings can alter the electronic properties of the ligand, influencing the Lewis acidity of a coordinated metal center. rsc.org Similarly, modifying the cyclohexanone (B45756) ring, for instance by introducing bulky groups, can create a more defined chiral pocket around the active site, leading to higher enantioselectivity in asymmetric reactions. The synthesis and screening of a diverse range of such analogs will be a key driver of innovation in this area. mdpi.comresearchgate.net

Table 2: Proposed Analogs and their Potential Applications

| Analog Modification | Desired Property | Potential Application |

| Electron-donating groups on biphenyl | Increased electron density on the nitrogen atom | Enhanced catalytic activity in oxidation reactions. |

| Electron-withdrawing groups on biphenyl | Increased Lewis acidity of metal complexes | Catalysis of Diels-Alder or Friedel-Crafts reactions. |

| Bulky substituents on the cyclohexanone ring | Enhanced steric hindrance and chirality transfer | Highly enantioselective reductions or additions. |

| Introduction of additional donor atoms | Formation of multimetallic complexes | Cooperative catalysis for challenging transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.